2-Chloro-6-(cyclopentylsulfanyl)benzoic acid
Overview
Description
“2-Chloro-6-(cyclopentylsulfanyl)benzoic acid” is a chemical compound with the molecular formula C12H13ClO2S . It has an average mass of 256.748 Da and a mono-isotopic mass of 256.032471 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with a chlorine atom and a cyclopentylsulfanyl group attached to the benzene ring . The InChI code for this compound is 1S/C12H13ClO2S/c13-9-6-3-7-10(11(9)12(14)15)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,14,15) .Scientific Research Applications
Synthesis and Characterization
2-Chloro-6-(cyclopentylsulfanyl)benzoic acid is an example of a salicylic acid derivative that has been studied for its potential applications in drug development, substituting traditional compounds like acetylsalicylic acid (ASA) due to its promising COX-2 specificity, toxicity profile, and anti-inflammatory activities. A novel compound, closely related to this derivative, has shown significant potential in "new" drug development, highlighting the importance of such compounds in medicinal chemistry for their analgesic, anti-inflammatory, and antiplatelet activities (Tjahjono et al., 2022).
Environmental and Health Implications
The widespread use of benzoic acid derivatives, including this compound, in various industries such as food and pharmaceuticals, has led to concerns regarding their environmental and health implications. Studies on benzoic acid have shown its impact on gut functions, indicating the potential effects of its derivatives on human and animal health. Such research points toward the necessity of understanding the environmental behavior and toxicity of these compounds to ensure safe levels are maintained in consumer products (Mao et al., 2019).
Pharmacokinetic Analysis
Pharmacokinetic analyses of benzoic acid derivatives, including the likes of this compound, have been conducted to assess the metabolic and dosimetric variations across different species, including humans. Such studies are crucial for determining safe dietary exposure levels and understanding the interspecies differences in drug metabolism and toxicity. This research contributes to the development of more effective and safer pharmaceuticals by optimizing dosing schemes and reducing interspecies uncertainty factors (Hoffman & Hanneman, 2017).
Synthetic Protocols and Chemical Properties
The synthesis and chemical properties of benzoic acid derivatives, including this compound, have been extensively reviewed, illustrating their importance in chemical research and industry. These studies not only provide insights into the synthetic routes and mechanisms but also highlight the potential applications of these compounds in developing new materials and pharmaceuticals. Understanding the synthetic protocols and reactivity of such compounds is essential for advancing chemical synthesis and discovering new applications (Mazimba, 2016).
Safety and Hazards
The safety data sheet for “2-Chloro-6-(cyclopentylsulfanyl)benzoic acid” suggests that it should be handled under inert gas and protected from moisture . It should be stored in a cool place and protected from sunlight . The compound should not be inhaled, and contact with skin, eyes, or clothing should be avoided .
Properties
IUPAC Name |
2-chloro-6-cyclopentylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2S/c13-9-6-3-7-10(11(9)12(14)15)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXWHXDZUUHGMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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